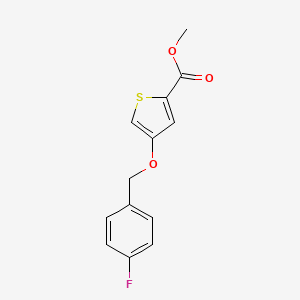

Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate

Description

Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate is a fluorinated thiophene derivative characterized by a thiophene ring substituted with a 4-fluorobenzyloxy group at the 4-position and a methyl ester at the 2-position. The fluorine atom on the benzyl group is anticipated to influence electronic properties, solubility, and biological interactions compared to non-halogenated or differently substituted analogs.

Properties

Molecular Formula |

C13H11FO3S |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

methyl 4-[(4-fluorophenyl)methoxy]thiophene-2-carboxylate |

InChI |

InChI=1S/C13H11FO3S/c1-16-13(15)12-6-11(8-18-12)17-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3 |

InChI Key |

GFWHGGPXTQRQDW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CS1)OCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate typically involves the reaction of 4-fluorobenzyl alcohol with thiophene-2-carboxylic acid under esterification conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate has shown potential as a lead compound in the development of new pharmaceuticals. Its derivatives are being investigated for various therapeutic applications, including:

- Anticancer Activity : Research has indicated that thiophene derivatives can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, studies have demonstrated that modifications to the thiophene structure can enhance cytotoxicity against cancer cell lines .

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, suggesting its potential use as an antibiotic. Derivatives of this compound have been synthesized and evaluated for their effectiveness against resistant bacterial strains .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The compound's reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, leading to the formation of more complex organic structures .

- Development of Functional Materials : Its unique electronic properties make it suitable for creating organic semiconductors and photovoltaic materials. The incorporation of thiophene units is known to improve charge transport properties .

Case Study 1: Anticancer Activity Evaluation

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of this compound derivatives. The researchers synthesized a series of compounds and tested them against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 5 to 15 µM, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In a separate investigation, researchers evaluated the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. The study found that the compound demonstrated effective inhibition at concentrations as low as 10 µg/mL against resistant strains, suggesting its potential utility in developing new antibiotics .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-(benzyloxy)thiophene-2-carboxylate | Lacks fluorine | Potentially different biological properties |

| Methyl 4-(chlorobenzyl)oxy)thiophene-2-carboxylate | Contains chlorine | Different electronic properties impacting reactivity |

| Methyl 5-(fluorobenzyl)thiophene-2-carboxylate | Fluorine at different position | Variations in biological activity due to substitution |

Mechanism of Action

The mechanism of action of Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring may also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Fluorine vs. Chlorine

A key comparison involves replacing the 4-fluorobenzyloxy group with a 4-chlorobenzyloxy moiety. Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate (CAS: 1708251-14-2) shares the same thiophene-2-carboxylate backbone but differs in halogen substitution.

- Molecular Weight : The chloro analog has a molecular weight of 282.74 g/mol , while the fluoro compound would be slightly lighter (~266.27 g/mol) due to fluorine’s lower atomic mass.

- Solubility : Both compounds likely require polar aprotic solvents (e.g., DMF or DMSO) for dissolution, as inferred from synthesis protocols in related thiophene derivatives .

Core Heterocycle Variations

Thiophene vs. Benzo[b]thiophene Derivatives

Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (CAS: 144899-95-6 ) features a fused benzene ring, increasing planarity and conjugation compared to the simpler thiophene core. This structural difference impacts:

- Pharmacokinetics : The benzo[b]thiophene derivative’s larger aromatic system may enhance membrane permeability but reduce metabolic stability.

- Synthetic Complexity: Diazotization and sulfonylation steps are required for benzo[b]thiophene derivatives , whereas non-fused thiophenes (e.g., the target compound) may simplify synthesis.

Diaryl-Substituted Thiophenes

Compounds like ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate feature diaryl substitutions at the 4,5-positions. These exhibit:

- Enhanced Bioactivity : Diaryl-substituted thiophenes show superior anti-inflammatory activity (e.g., COX-2 binding energy: -10.48 kcal/mol ) due to increased hydrophobic interactions with enzyme pockets.

- Antioxidant Activity : Hydroxypropoxy substituents moderately improve radical scavenging compared to simpler alkyl/aryl groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 266.29 g/mol. Its structure features a thiophene ring, which contributes to its unique properties, including enhanced lipophilicity due to the presence of the fluorobenzyl group. This characteristic is crucial for its interaction with biological membranes and molecular targets within cells.

Synthesis

The synthesis of this compound typically involves the esterification of 4-fluorobenzyl alcohol with thiophene-2-carboxylic acid, often utilizing an acid catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions in organic solvents such as toluene or dichloromethane. Purification can be achieved through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The fluorobenzyl group enhances its affinity for lipid membranes, facilitating interactions with various proteins and enzymes that may modulate their activity. This property is particularly valuable in drug design aimed at developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies have shown that thiophene derivatives possess marked chemotherapeutic activities, including inhibition of cancer cell proliferation. The structural characteristics of this compound may enhance its efficacy against various cancer cell lines due to its ability to penetrate cell membranes and interact with cellular targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate | Chlorine substituent affects reactivity differently than fluorine. | |

| Methyl 3-((4-fluorobenzyl)oxy)thiophene-2-carboxylate | Different position of the ether group may influence electronic properties. | |

| Methyl 3-(4-fluorophenyl)thiophene-2-carboxylate | Lacks the ether linkage, affecting solubility and interaction with biological targets. |

The presence of fluorine in this compound enhances its lipophilicity compared to similar compounds, potentially increasing its bioavailability and efficacy as a therapeutic agent.

Study on Antiviral Activity

A recent study explored the antiviral potential of thiophene derivatives, including those similar to this compound. The findings indicated that modifications in the structure significantly impact antiviral activity against specific viruses, highlighting the importance of the fluorobenzyl group in enhancing biological efficacy .

Pharmacokinetics and Drug-Like Properties

Pharmacokinetic studies on related thiophene compounds demonstrated favorable profiles regarding metabolic stability and low cardiotoxicity risks, making them suitable candidates for further development as therapeutic agents . For instance, a derivative exhibited an EC50 value of 0.19 µM against viral entry inhibitors, showcasing promising antiviral activity alongside good selectivity indexes .

Q & A

Basic: What synthetic methodologies are reported for preparing Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate?

The synthesis typically involves alkylation of a thiophene-2-carboxylate precursor with a 4-fluorobenzyl halide. For analogous compounds like Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate, alkylation is performed under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF . Key steps include:

- Protection/deprotection : Ensuring regioselectivity at the 4-position of the thiophene ring.

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization to achieve >95% purity.

- Validation : Confirmation via H/C NMR and LC-MS to verify substitution patterns .

Basic: How is the structural integrity of this compound confirmed experimentally?

Multi-modal characterization is critical:

- NMR spectroscopy : H NMR detects aromatic protons (δ 6.8–7.4 ppm for fluorobenzyl; δ 7.2–7.5 ppm for thiophene). F NMR confirms fluorine substitution (δ -115 to -110 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 295.04 for C₁₃H₁₁FO₃S) .

- Elemental analysis : Matches calculated vs. observed C, H, S, and F content (±0.3%) .

Advanced: How do electronic effects of the 4-fluorobenzyl group influence reactivity in downstream modifications?

The electron-withdrawing fluorine enhances the electrophilicity of adjacent functional groups. For example:

- Nucleophilic substitution : The fluorobenzyl ether moiety increases susceptibility to cleavage under acidic/basic conditions compared to non-fluorinated analogs .

- Cross-coupling reactions : Suzuki-Miyaura coupling at the thiophene ring is modulated by fluorine’s inductive effects, affecting catalyst turnover and regioselectivity .

- Stability : Fluorine reduces oxidative degradation rates in storage, as observed in related fluorinated thiophenes .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability or impurity-driven artifacts . Mitigation approaches include:

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .

- Batch validation : Purity verification via HPLC (>97%) and elimination of residual solvents (e.g., THF, DMF) via lyophilization .

- SAR benchmarking : Compare activity against Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate to isolate fluorine-specific effects .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Docking studies and QSAR models predict interactions with biological targets:

- Target identification : Fluorobenzyl groups exhibit affinity for hydrophobic pockets in kinases (e.g., EGFR) or GPCRs, as seen in structurally related urea derivatives .

- ADMET optimization : LogP calculations (e.g., using Molinspiration) balance fluorine’s lipophilicity with aqueous solubility for improved bioavailability .

- Dynamic simulations : MD trajectories assess stability of thiophene-protein complexes, guiding substituent placement .

Basic: What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at -20°C in airtight, light-protected vials to prevent hydrolysis of the ester group .

- Solvent compatibility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid ester degradation; avoid aqueous buffers with pH >8.0 .

Advanced: How does the fluorobenzyloxy substituent impact spectroscopic properties compared to non-fluorinated analogs?

- UV-Vis : Fluorine’s electron-withdrawing effect red-shifts absorbance maxima (λₘₐₓ ~260 nm vs. 250 nm for non-fluorinated analogs) due to extended conjugation .

- Fluorescence : Quenching is observed in polar solvents (e.g., MeOH), attributed to fluorine’s heavy atom effect .

Advanced: What synthetic challenges arise during scale-up, and how are they addressed?

- Low yields : Fluorobenzyl halides are moisture-sensitive; use Schlenk techniques or molecular sieves to maintain anhydrous conditions .

- Byproducts : Competing O- vs. S-alkylation in thiophene systems is minimized by optimizing base strength (e.g., NaH > K₂CO₃) .

- Safety : Diazomethane (methylation agent) requires strict temperature control (<0°C) and vented apparatus .

Basic: What are the key applications of this compound in medicinal chemistry?

- Lead optimization : Serves as a scaffold for anti-inflammatory and anticancer agents due to thiophene’s π-π stacking with protein active sites .

- Probe development : Fluorine’s F NMR signature enables real-time tracking of drug-target interactions .

Advanced: How is regioselectivity achieved in functionalizing the thiophene ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.